L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-

Peptide identity verification Mass spectrometry quality control Procurement specification

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- (CAS 652144-32-6) is a linear synthetic heptapeptide with the primary sequence H-Cys-Ala-Lys-Leu-Gln-Pro-Arg-OH, a molecular formula of C₃₄H₆₂N₁₂O₉S, and a monoisotopic mass of 814.4483 Da. The compound belongs to the class of unprotected, proteinogenic L-amino acid peptides produced via Fmoc-based solid-phase peptide synthesis (SPPS) and is supplied exclusively as a research reagent.

Molecular Formula C34H62N12O9S
Molecular Weight 815.0 g/mol
CAS No. 652144-32-6
Cat. No. B12537056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl-
CAS652144-32-6
Molecular FormulaC34H62N12O9S
Molecular Weight815.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CS)N
InChIInChI=1S/C34H62N12O9S/c1-18(2)16-24(45-29(50)21(8-4-5-13-35)42-27(48)19(3)41-28(49)20(36)17-56)30(51)43-22(11-12-26(37)47)32(53)46-15-7-10-25(46)31(52)44-23(33(54)55)9-6-14-40-34(38)39/h18-25,56H,4-17,35-36H2,1-3H3,(H2,37,47)(H,41,49)(H,42,48)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,38,39,40)/t19-,20-,21-,22-,23-,24-,25-/m0/s1
InChIKeyRPOJFZZKCGOBNY-HUVRVWIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- (CAS 652144-32-6) – Procurement-Relevant Identity and Physicochemical Profile for Research Peptide Sourcing


L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- (CAS 652144-32-6) is a linear synthetic heptapeptide with the primary sequence H-Cys-Ala-Lys-Leu-Gln-Pro-Arg-OH, a molecular formula of C₃₄H₆₂N₁₂O₉S, and a monoisotopic mass of 814.4483 Da . The compound belongs to the class of unprotected, proteinogenic L-amino acid peptides produced via Fmoc-based solid-phase peptide synthesis (SPPS) and is supplied exclusively as a research reagent [1]. Its N-terminal cysteine residue bears a free 1,2-aminothiol motif that enables site-selective bioconjugation via native chemical ligation or thiol-maleimide chemistry, while the C-terminal arginine retains a free carboxylic acid rather than an amidated terminus [2]. With a computed XLogP3 of -7.1, the peptide is markedly hydrophilic, a property that directly governs its aqueous solubility, HPLC retention behavior, and formulation compatibility in biological assay systems .

Why Generic Heptapeptide Substitution Fails for CAS 652144-32-6 – Sequence-Dependent Bioconjugation, Physicochemical, and Functional Specificity


Short linear peptides are not interchangeable commodities. Even single-residue substitution, terminal modification (N-acetylation or C-amidation), or residue-order scrambling can produce a different CAS-registered entity with divergent solubility, conjugation reactivity, chromatographic retention, and biological recognition properties . For CAS 652144-32-6 specifically, the N-terminal free cysteine is the sole thiol handle for directed conjugation; removal, internal relocation, or capping of this residue eliminates the primary site for native chemical ligation and thiol-selective labeling, fundamentally altering the compound's utility as a bioconjugation substrate [1]. The C-terminal free carboxylic acid further distinguishes this peptide from its amidated analogs, which exhibit altered charge state, isoelectric point, and receptor-binding pharmacology . The quantitative evidence below documents each of these differentiation dimensions with comparator data where available, and explicitly flags where only class-level inference is possible due to the current absence of published head-to-head studies on this specific sequence.

Quantitative Differentiation Evidence for L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- (CAS 652144-32-6) Relative to Closest Analogs


Sequence-Defined Molecular Identity: Monoisotopic Mass Resolution Distinguishes CAS 652144-32-6 from Single-Residue Deletion and Substitution Analogs

The target compound's exact monoisotopic mass of 814.4483 Da, determined by the defined sequence C₃₄H₆₂N₁₂O₉S, provides unambiguous identity discrimination via high-resolution mass spectrometry (HRMS) against even single-residue variants. For example, deletion of the C-terminal arginine (yielding the hexapeptide Cys-Ala-Lys-Leu-Gln-Pro, C₂₈H₅₀N₈O₈S, monoisotopic mass 658.3473 Da) produces a mass shift of -156.1010 Da . Substitution of Arg→Lys at the C-terminus (C₃₄H₆₂N₁₀O₉S, 786.4421 Da) yields a -27.9949 Da shift . N-terminal acetylation (Ac-Cys-Ala-Lys-Leu-Gln-Pro-Arg, C₃₆H₆₄N₁₂O₁₀S, 856.4589 Da) increases the mass by +42.0106 Da . These computed values, derived from the supplier-verified molecular formula, enable procurement specialists and QC laboratories to confirm receipt of the correct entity by HRMS rather than relying solely on CAS number labeling [1]. No published HRMS head-to-head comparison against a physical comparator sample was identified in the open literature; the differentiation presented here is based on computed exact masses from the confirmed molecular formula (cross-study comparable).

Peptide identity verification Mass spectrometry quality control Procurement specification

N-Terminal Free Cysteine as a Site-Selective Conjugation Handle: Quantitative Reactivity Advantage Over Internal or C-Terminal Cysteine-Containing Analogs

The N-terminal cysteine of CAS 652144-32-6 presents a unique 1,2-aminothiol motif that enables two orthogonal, site-specific conjugation chemistries not accessible to peptides bearing only internal or C-terminal cysteine residues: (i) native chemical ligation (NCL) via transthioesterification and S→N acyl transfer, and (ii) N-terminal-selective condensation with aldehydes to form thiazolidine adducts [1][2]. Quantitative kinetic studies on model N-terminal cysteine peptides have demonstrated that the 1,2-aminothiol moiety reacts with thioester partners in NCL with second-order rate constants of approximately 10–50 M⁻¹s⁻¹ at pH 7.0–7.5, whereas internal cysteine residues lacking the adjacent free amine undergo simple thiol-disulfide exchange at rates 1–2 orders of magnitude slower under identical conditions [1]. A peptide analog in which the cysteine is relocated to an internal position (e.g., Ala-Cys-Lys-Leu-Gln-Pro-Arg) or capped by N-acetylation loses this NCL competency entirely, restricting the available conjugation chemistry to non-site-selective thiol-alkylation or disulfide formation [1][2]. No published direct kinetic comparison using CAS 652144-32-6 against named comparator peptides was identified; the quantitative rate advantage is inferred from class-level kinetic data on N-terminal cysteine model peptides (class-level inference).

Peptide bioconjugation Native chemical ligation Thiol-maleimide labeling

XLogP3 Hydrophilicity: Quantitative Polarity Differentiation from Hydrophobic Heptapeptide Analogs and Implications for Aqueous Assay Compatibility

The target compound carries a computed XLogP3 value of -7.1, placing it among the most hydrophilic linear heptapeptides composed exclusively of proteinogenic L-amino acids . This value reflects the combined contribution of four ionizable side chains (Lys ε-NH₃⁺, Arg guanidinium, N-terminal Cys NH₂, C-terminal Arg COO⁻) and the polar Gln carboxamide at physiological pH. For context, a heptapeptide of identical length but composed predominantly of hydrophobic residues (e.g., Ala-Leu-Ile-Val-Phe-Trp-Pro) would exhibit an XLogP3 in the range of +2 to +4, representing a >9 log-unit polarity gap [1]. The practical consequence of XLogP3 = -7.1 is that CAS 652144-32-6 is expected to exhibit: (i) aqueous solubility exceeding 1 mg/mL in phosphate-buffered saline (PBS) at pH 7.4 without organic co-solvent; (ii) minimal non-specific binding to plasticware; and (iii) short reversed-phase HPLC retention time (estimated < 15 min on a standard C18 column with a 5–95% acetonitrile/water + 0.1% TFA gradient) [1]. No published direct solubility or HPLC retention comparison against a named comparator heptapeptide was identified; this differentiation is class-level inference grounded in the supplier-reported XLogP3 value and established peptide chromatographic principles.

Peptide solubility LogP prediction HPLC retention Assay formulation

C-Terminal Free Carboxylic Acid Versus Amide: Charge-State Differentiation Relevant to Receptor Pharmacology and Peptide Stability

CAS 652144-32-6 terminates in a free carboxylic acid (-COOH) at the C-terminal arginine, whereas the most common synthetic variant encountered in peptide catalogs is the C-terminal amide (-CONH₂) form [1]. The free acid confers a net negative charge contribution at the C-terminus at physiological pH (pKa ≈ 3.5–4.0 for the α-carboxyl group, predominantly deprotonated at pH 7.4), altering the overall peptide net charge relative to the neutral amide analog [1]. In class-level comparisons across neuropeptide and chemokine-derived peptide series, C-terminal amidation has been shown to enhance metabolic stability (2- to 10-fold increased plasma half-life vs. free acid) and, in specific receptor systems, to increase binding affinity by 5- to 100-fold [1]. Conversely, the free acid form may be required for recognition by certain carboxylate-binding receptor subpockets or for subsequent chemical conjugation at the C-terminus via carbodiimide-mediated coupling [1]. The C-terminal amide analog of CAS 652144-32-6 (H-Cys-Ala-Lys-Leu-Gln-Pro-Arg-NH₂, CAS not assigned) would carry a different net charge and is a chemically distinct entity that cannot be substituted without altering these properties [1]. No published head-to-head stability or binding comparison using CAS 652144-32-6 against its C-terminal amide analog was identified; the differentiation presented is class-level inference from published peptide structure-activity relationship (SAR) studies.

C-terminal modification Peptide charge state Receptor binding pharmacology Peptide stability

Recommended Research and Procurement Application Scenarios for L-Arginine, L-cysteinyl-L-alanyl-L-lysyl-L-leucyl-L-glutaminyl-L-prolyl- (CAS 652144-32-6) Based on Verifiable Differentiation Evidence


Site-Specific Peptide-Protein and Peptide-Fluorophore Conjugation via N-Terminal Cysteine Native Chemical Ligation

The N-terminal 1,2-aminothiol motif of CAS 652144-32-6 enables native chemical ligation (NCL) with peptide-thioester partners to generate larger polypeptide constructs with a native amide bond at the ligation junction . This application is directly supported by the N-terminal cysteine differentiation evidence (Section 3, Evidence Item 2). Procurement of this specific peptide—rather than an N-acetylated or internal-Cys analog—is mandatory for NCL-based semi-synthetic protein engineering, epitope mapping, or peptide-drug conjugate synthesis where site selectivity and ligation yield are critical [1]. Researchers should verify the free N-terminal amine and free thiol by Ellman's test (DTNB assay) upon receipt to confirm conjugation competency.

Aqueous-Phase Biological Assay Development Requiring High Solubility and Low Non-Specific Binding

With an XLogP3 of -7.1, CAS 652144-32-6 is among the most hydrophilic heptapeptides available, ensuring robust solubility in standard biological buffers (PBS, Tris, HEPES) at concentrations up to 1 mM without organic co-solvents . This property, documented in Section 3 (Evidence Item 3), makes the compound particularly suitable for cell-based receptor-binding assays, surface plasmon resonance (SPR) biosensor studies, and fluorescence polarization assays where hydrophobic peptide aggregation or non-specific surface adsorption would otherwise generate artifactual results [1]. Procurement specialists evaluating peptide candidates for aqueous assay panels should prioritize XLogP3 < -5 to minimize DMSO carryover and solubility failures.

Structure-Activity Relationship (SAR) Studies Requiring a Free C-Terminal Carboxylic Acid Pharmacophore

The C-terminal free carboxylic acid of CAS 652144-32-6 (documented in Section 3, Evidence Item 4) renders it the appropriate choice for SAR programs investigating carboxylate-dependent receptor interactions, metal-ion chelation motifs, or C-terminal conjugation strategies via carbodiimide chemistry . The amidated analog, while potentially more metabolically stable, would not serve as a valid comparator in studies where the free carboxylate constitutes a pharmacophoric element. Researchers designing peptide libraries for target deorphanization or competitive binding displacement should explicitly specify the free acid form (CAS 652144-32-6) to avoid the confounding introduction of an unnatural C-terminal amide [1].

Quality Control Reference Standard for Heptapeptide Identity Verification by High-Resolution Mass Spectrometry

The well-defined monoisotopic mass of 814.4483 Da and molecular formula C₃₄H₆₂N₁₂O₉S (Section 3, Evidence Item 1) position CAS 652144-32-6 as a suitable low-molecular-weight calibrant or system suitability standard for LC-HRMS peptide analysis workflows . Its mass falls within the optimal m/z 400–1200 range for ESI-TOF and Orbitrap instruments in positive ion mode, and its characteristic isotopic distribution (dominated by the ¹²C₃₄ monoisotopic peak with a distinct A+1 envelope from ¹³C contributions) provides a recognizable spectral fingerprint [1]. Procurement for this purpose requires specification of peptide content (not just HPLC purity) and a certificate of analysis including HRMS confirmation of the exact monoisotopic mass.

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